![molecular formula C23H27N3O4S B2637171 3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380180-58-3](/img/structure/B2637171.png)
3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly known as EMQMCM or simply as EMQ. EMQ is a quinazolinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of EMQ is not fully understood. However, it is believed that EMQ exerts its pharmacological effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). EMQ has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This results in the suppression of seizures and anxiety-like behavior.
Biochemical and physiological effects:
EMQ has been shown to exhibit various biochemical and physiological effects. EMQ has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. EMQ has also been shown to reduce anxiety-like behavior and improve mood in animal models of depression and anxiety disorders. EMQ has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMQ has several advantages for lab experiments. EMQ is a potent and selective ligand for various neurotransmitter receptors, which makes it an ideal tool for studying the function of these receptors. EMQ is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, EMQ has some limitations for lab experiments. EMQ has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. EMQ also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on EMQ. One direction is to further investigate the mechanism of action of EMQ and its effects on various neurotransmitter systems. Another direction is to explore the potential therapeutic applications of EMQ in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis and purification of EMQ and to develop more effective methods for administering EMQ in vivo.
Métodos De Síntesis
EMQ can be synthesized using various methods, including the condensation of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine-4-carboxaldehyde, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. Another method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. Both methods result in the formation of EMQ, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
EMQ has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. EMQ has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. EMQ has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-30-22-9-8-19(14-17(22)2)31(28,29)26-12-10-18(11-13-26)15-25-16-24-21-7-5-4-6-20(21)23(25)27/h4-9,14,16,18H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPZUOZBNYIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.